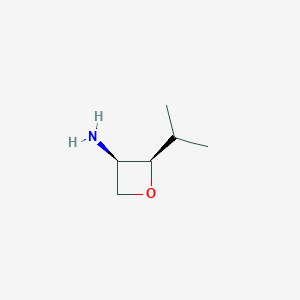
cis-2-Isopropyloxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Isopropyloxetan-3-amine: is an organic compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether. The compound’s structure includes an isopropyl group and an amine group attached to the oxetane ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Isopropyloxetan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable epoxide precursor in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques like distillation and crystallization to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: cis-2-Isopropyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various oxetane derivatives, amine-substituted compounds, and other functionalized molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-2-Isopropyloxetan-3-amine finds applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-2-Isopropyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparison with Similar Compounds
trans-2-Isopropyloxetan-3-amine: Differing in the spatial arrangement of substituents, this compound exhibits distinct reactivity and properties.
2-Methyl-oxetan-3-amine: A similar oxetane derivative with a methyl group instead of an isopropyl group.
3-Amino-oxetane: Lacking the isopropyl group, this compound has different chemical behavior.
Uniqueness: cis-2-Isopropyloxetan-3-amine’s unique combination of an oxetane ring, isopropyl group, and amine functionality imparts specific reactivity and properties that distinguish it from other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various research fields highlight its significance.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R,3R)-2-propan-2-yloxetan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-4(2)6-5(7)3-8-6/h4-6H,3,7H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
XLWOTGBMPXQMNS-PHDIDXHHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](CO1)N |
Canonical SMILES |
CC(C)C1C(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
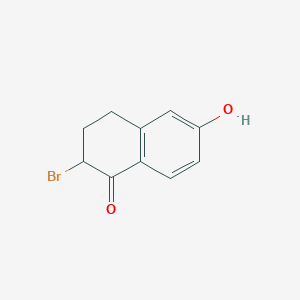
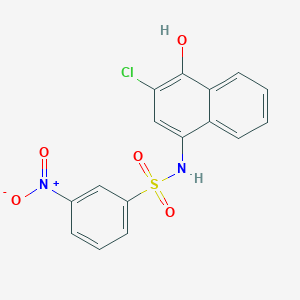
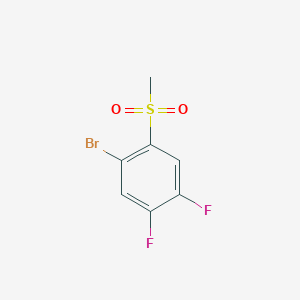
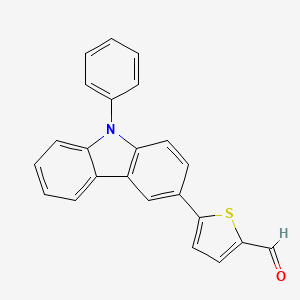
![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)
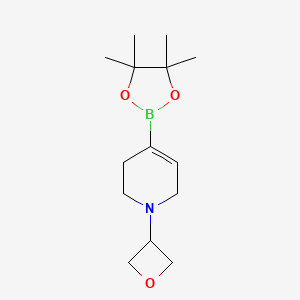
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
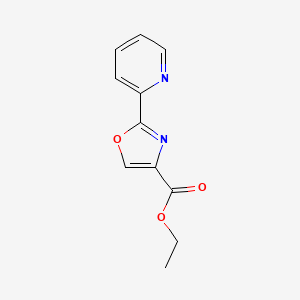
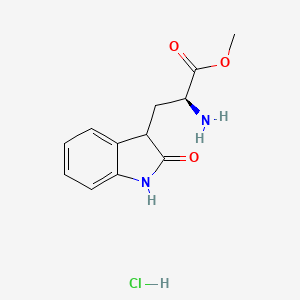
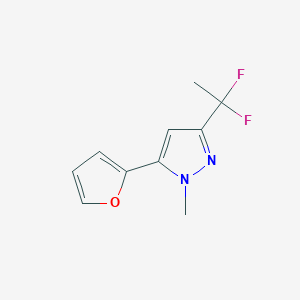
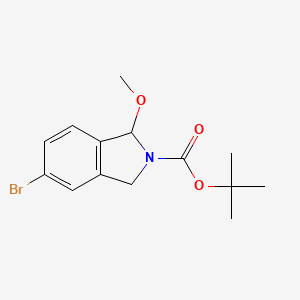
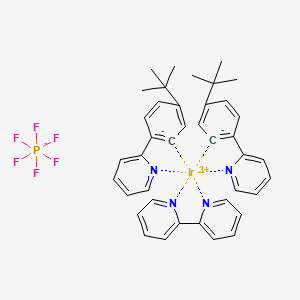
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
